2-Bromo-6-morpholinobenzonitrile 2-Bromo-6-morpholinobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1129540-65-3
VCID: VC2557618
InChI: InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
SMILES: C1COCCN1C2=C(C(=CC=C2)Br)C#N
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol

2-Bromo-6-morpholinobenzonitrile

CAS No.: 1129540-65-3

Cat. No.: VC2557618

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-morpholinobenzonitrile - 1129540-65-3

CAS No. 1129540-65-3
Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
IUPAC Name 2-bromo-6-morpholin-4-ylbenzonitrile
Standard InChI InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
Standard InChI Key HKIGGSMIIBGCKZ-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C(=CC=C2)Br)C#N
Canonical SMILES C1COCCN1C2=C(C(=CC=C2)Br)C#N

Chemical Structure and Basic Properties

2-Bromo-6-morpholinobenzonitrile is an organic compound characterized by a benzene ring substituted with three key functional groups: a bromo (Br) group at position 2, a morpholino group at position 6, and a nitrile (CN) group. The morpholino group consists of a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, similar to the structure found in 2-Morpholino-5-nitrobenzonitrile.

Structural Characteristics

The compound exhibits a unique structure with the following features:

  • A benzene core providing an aromatic backbone

  • A bromo substituent that acts as a good leaving group and allows for further functionalization

  • A morpholino ring that contributes to the compound's solubility profile and potential biological activity

  • A cyano group that introduces polarity and can participate in various chemical transformations

Physical Properties

Based on analyses of structural analogs, the predicted physical properties of 2-Bromo-6-morpholinobenzonitrile are presented in Table 1.

Table 1: Estimated Physical Properties of 2-Bromo-6-morpholinobenzonitrile

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₁₁BrN₂OStructural calculation
Molecular Weight~267 g/molSum of atomic weights
Physical StateCrystalline solidBased on similar benzonitriles
Melting Point90-120°CComparison with similar compounds
SolubilityModerately soluble in organic solvents; limited water solubilityBased on functional group analysis

Synthesis Approaches

Nucleophilic Aromatic Substitution

One likely approach involves nucleophilic aromatic substitution of a dihalogenated benzonitrile with morpholine. This approach would be similar to established methods for creating morpholino-substituted aromatic compounds.

Table 2: Proposed Nucleophilic Aromatic Substitution Route

StepReagentsConditionsExpected Yield
12,6-Dibromobenzonitrile, MorpholineBase (e.g., K₂CO₃), Polar aprotic solvent (DMF), 80-100°C, 12-24h60-80%
2PurificationColumn chromatography or recrystallization70-90% recovery

This synthetic approach relies on the enhanced reactivity of halogenated benzonitriles toward nucleophilic substitution, particularly when activated by electron-withdrawing groups like the nitrile functionality .

Alternative Approach via Cyanation

Another potential synthetic route could involve cyanation of 2-bromo-6-morpholinobenzene using copper-catalyzed cyanation reactions.

Table 3: Cyanation Approach

Key Reaction Considerations

The synthesis of 2-Bromo-6-morpholinobenzonitrile would likely face several challenges that should be addressed:

  • Regioselectivity in substitution reactions

  • Potential for multiple substitution products

  • Purification challenges due to similar polarity of potential byproducts

  • Stability of the cyano group under reaction conditions

Drawing from the synthesis of related compounds like 2-fluoro-6-bromobenzonitrile, careful temperature control and reaction monitoring would be essential to optimize yields .

Chemical Reactivity Profile

Reactivity of Functional Groups

The three distinct functional groups in 2-Bromo-6-morpholinobenzonitrile contribute to its unique reactivity profile, allowing for diverse chemical transformations.

Bromo Substituent Reactivity

The bromo group serves as an excellent site for further functionalization through various metal-catalyzed cross-coupling reactions. This potential is comparable to what has been observed in other bromobenzene derivatives, such as:

  • Suzuki-Miyaura coupling with boronic acids/esters

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination with amines

The presence of both a bromo group and a cyano group on the same aromatic ring would create interesting electronic effects, potentially influencing the selectivity and efficiency of these transformations.

Morpholino Group Properties

The morpholino group contributes several important characteristics to the compound:

  • Basic nitrogen that can act as a hydrogen bond acceptor

  • Potential for protonation at physiological pH

  • Steric bulk that can influence reaction outcomes and biological interactions

  • Modification of the compound's lipophilicity and solubility profile

These characteristics bear similarity to those observed in 2-Morpholino-5-nitrobenzonitrile, which shows specific interactions with biomolecules and can influence cellular processes.

Cyano Group Transformations

The cyano (nitrile) group can undergo various transformations, including:

  • Hydrolysis to carboxylic acids

  • Reduction to amines or aldehydes

  • Addition reactions with organometallic reagents

  • Cycloaddition reactions to form heterocycles

This versatility makes the cyano group a valuable handle for further structural elaboration, as demonstrated in the reactivity of related benzonitrile compounds .

Structural FeaturePotential Biological ActivityAnalogous Compounds
Morpholino groupEnzyme inhibition, receptor modulationMorpholino oligomers
Bromo substituentSite for bioconjugation, fine-tuning of activityBrominated pharmaceuticals
Cyano groupHydrogen bond acceptor, bioisostere of carboxylic groupsBenzonitrile-based drugs

Role in Chemical Synthesis

2-Bromo-6-morpholinobenzonitrile could serve as a valuable synthetic intermediate in the preparation of more complex molecules. The bromo substituent provides a reactive site for further elaboration through cross-coupling reactions, while the cyano group can be transformed into various other functional groups.

This compound could potentially be employed in:

  • Synthesis of heterocyclic compounds

  • Preparation of functionalized benzamides through nitrile hydrolysis

  • Development of ligands for metal complexation

  • Building blocks for polymeric materials

Analytical Applications

The distinct structural features of 2-Bromo-6-morpholinobenzonitrile might make it useful as:

  • A reference standard in chromatographic analyses

  • A model compound for studying substitution effects in spectroscopic studies

  • A starting material for preparing chemical probes

Spectroscopic Characterization

Predicted Spectroscopic Properties

Based on structural analysis and comparison with related compounds, the expected spectroscopic properties of 2-Bromo-6-morpholinobenzonitrile are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would show:

  • Aromatic protons (3H) as a complex pattern in the δ 7.0-8.0 ppm region

  • Morpholine protons (8H) as two sets of signals around δ 3.0-4.0 ppm

The expected ¹³C NMR would feature:

  • Aromatic carbon signals in the δ 110-160 ppm range

  • Nitrile carbon signal around δ 115-120 ppm

  • Morpholine carbon signals in the δ 45-70 ppm region

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • C≡N stretching at approximately 2200-2240 cm⁻¹

  • C-Br stretching around 550-650 cm⁻¹

  • C-O-C stretching from the morpholine ring at 1050-1150 cm⁻¹

  • Aromatic C=C stretching at 1450-1600 cm⁻¹

Mass Spectrometry

In mass spectrometric analysis, characteristic fragmentation patterns would likely include:

  • Molecular ion peak at m/z ~267/269 (showing characteristic bromine isotope pattern)

  • Loss of the morpholine group (m/z ~87)

  • Fragmentation of the aromatic core

Chromatographic Behavior

In chromatographic separations, 2-Bromo-6-morpholinobenzonitrile would likely exhibit retention behavior similar to other moderately polar aromatic compounds. Based on similar structures:

Table 5: Predicted Chromatographic Properties

Chromatographic MethodPredicted BehaviorSuitable Conditions
Reverse-phase HPLCModerate retentionC18 column, methanol/water gradient
Normal-phase TLCRf ~0.3-0.5Ethyl acetate/hexane (3:7)
GCRequires derivatizationHigh temperature program needed

Comparison with Related Compounds

To better understand the properties of 2-Bromo-6-morpholinobenzonitrile, it is useful to compare it with structurally related compounds.

Table 6: Comparison with Structurally Related Compounds

CompoundKey DifferencesExpected Impact on Properties
2-Morpholino-5-nitrobenzonitrileNO₂ vs. Br; different substitution patternDifferent electronic distribution; higher polarity
2-Bromo-6-fluorobenzonitrileFluoro vs. morpholino groupLower molecular weight; different reactivity pattern
2-Bromo-6-fluoronitrobenzeneNitro vs. cyano; fluoro vs. morpholinoDifferent electronic properties; higher oxidizing potential

The comparison highlights how subtle structural changes can significantly impact a compound's physical properties, reactivity, and potential applications.

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